molecular formula C16H16 B104253 1,2,3,6,7,8-Hexahydropyrene CAS No. 1732-13-4

1,2,3,6,7,8-Hexahydropyrene

Cat. No.: B104253
CAS No.: 1732-13-4
M. Wt: 208.3 g/mol
InChI Key: MBAIEZXRGAOPKH-UHFFFAOYSA-N
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Description

1,2,3,6,7,8-Hexahydropyrene (HHPy, C₁₆H₁₆) is a partially hydrogenated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). It is synthesized via catalytic hydrogenation of pyrene using 5% Pd/C under 0.3–0.4 MPa hydrogen pressure, yielding a product with >99% purity after purification via recrystallization or chromatography . HHPy exhibits unique thermodynamic properties, including a melting point of 130–134°C, density of ~1.01 g/cm³, and critical temperature estimated at 920 K . Its enthalpy of combustion (ΔcH°) is -7,820 kJ/mol, and its Gibbs energy of formation (ΔfG°) in the gas phase is 220.5 kJ/mol at 380 K .

HHPy is a potent hydrogen donor in coal liquefaction, enabling >95% dissolution of low-rank coals in tetrahydrofuran (THF) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,6,7,8-Hexahydropyrene can be synthesized through the hydrogenation of pyrene. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure hydrogen gas. The reaction conditions include temperatures ranging from 100°C to 200°C and pressures of 10-50 atmospheres .

Industrial Production Methods: The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,6,7,8-Hexahydropyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : HHP serves as an important intermediate in the synthesis of more complex PAHs. Its unique hydrogenation pattern allows for the exploration of new synthetic pathways for advanced organic materials.
  • Reactivity Studies : HHP undergoes various reactions such as oxidation to form hydroxypyrene or pyrenequinone and can also be further hydrogenated to yield more saturated hydrocarbons like decahydropyrene.

Biology

  • Biological Interactions : Research has focused on HHP's interactions with biological macromolecules. It is studied for its potential effects on cellular processes due to its hydrophobic nature which may influence membrane permeability and drug delivery systems .
  • ESR Studies : Electron Spin Resonance (ESR) spectroscopy has been employed to study the conformational properties of HHP ions and their oscillation behaviors in various environments .

Medicine

  • Drug Delivery Systems : Due to its hydrophobic characteristics, HHP is being investigated for use in drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances bioavailability and therapeutic efficacy .
  • Therapeutic Potential : Ongoing studies are exploring the potential therapeutic properties of HHP derivatives in treating various diseases due to their interaction with cellular receptors.

Industry

  • Advanced Materials Production : HHP is utilized in the production of organic semiconductors and photoconductors. Its unique electronic properties make it suitable for applications in electronics and optoelectronics .
  • Specialty Chemicals : As an intermediate in the synthesis of specialty chemicals, HHP plays a role in developing new materials with tailored properties for specific industrial applications.

Case Studies

  • Hydrogenation Pathways : A study demonstrated that HHP could be used as a precursor for synthesizing novel PAHs through controlled hydrogenation reactions. This research highlighted the compound's versatility in synthetic organic chemistry .
  • Biological Impact Assessment : Research involving ESR spectroscopy revealed significant insights into how HHP interacts with biological systems at the molecular level. The findings suggested potential pathways for drug design utilizing HHP derivatives .
  • Material Development : Industrial applications have seen the use of HHP in developing new organic semiconductor materials that exhibit enhanced electrical conductivity and stability under operational conditions. This was documented in a series of experimental studies focusing on electronic properties .

Mechanism of Action

The mechanism of action of 1,2,3,6,7,8-Hexahydropyrene involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. Additionally, its aromatic structure enables it to participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

4,5,9,10-Tetrahydropyrene (THPy)

THPy (C₁₆H₁₄) shares structural similarity with HHPy but differs in hydrogenation sites and thermodynamic behavior:

Property HHPy THPy Reference
Synthesis Method Sodium reduction of pyrene Catalytic hydrogenation (Pd/C)
Critical Temperature 920 K 900 K
Solid Phases 2 (transitions at 377.0 K) 3 (transitions at 319.9, 385.1 K)
Enthalpy of Combustion -7,820 kJ/mol -7,650 kJ/mol
Hydrogen Donor Efficacy High (coal dissolution >95%) Moderate (requires higher H₂ pressure)

Key Differences :

  • Thermodynamics : THPy’s lower critical temperature (900 K vs. 920 K) makes it less stable under high-temperature industrial conditions .
  • Phase Behavior : THPy exhibits three solid phases, complicating crystallization, while HHPy transitions between two phases .
  • Applications : HHPy outperforms THPy in hydrogen donation due to higher H-content and efficacy in coal liquefaction .

1,2,3,10b-Tetrahydrofluoranthene (H₄Fl)

H₄Fl (C₁₆H₁₄) is another hydrogen donor used in coal liquefaction:

Property HHPy H₄Fl Reference
Hydrogen Content 6 H atoms (higher capacity) 4 H atoms
Coal Dissolution >95% in THF >95% in THF
Industrial Prevalence Low in process solvents Not reported in solvents
Thermal Stability Stable up to 920 K Decomposes at lower temperatures

Key Differences :

  • Hydrogen Capacity : HHPy’s six hydrogen atoms enhance its utility in hydrogen-transfer reactions compared to H₄Fl’s four .
  • Thermal Resilience : HHPy’s higher critical temperature ensures stability in coal liquefaction reactors .

Other Hydrogenated PAHs

Mixtures containing HHPy and other dihydro-PAHs (e.g., 9,10-dihydroanthracene) exhibit distinct absorption spectra (Figure 1, ):

Mixture Components Absorption Coefficient (m²/kg) at 3 μm Application
A HHPy, 9,10-dihydroanthracene, 9,10-dihydrophenanthrene 0.25 Material science
B HHPy, tetrahydrocoronene, 1,2,3,3a,4,5-hexahydropyrene 0.30 Spectroscopy studies

Key Insight : HHPy’s absorption profile complements other hydrogenated PAHs, enabling tailored optical properties in materials science .

Biological Activity

Overview

1,2,3,6,7,8-Hexahydropyrene (HHP) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C16H16C_{16}H_{16}. It is a hydrogenated derivative of pyrene, characterized by the addition of six hydrogen atoms to the pyrene structure. This modification imparts distinct chemical and physical properties that influence its biological activity. HHP is primarily studied for its interactions with biological macromolecules and potential effects on cellular processes.

Target of Action

HHP interacts with various biomolecules, including enzymes and proteins. Its unsaturated rings lie essentially in a plane, facilitating interactions with other compounds and biological targets.

Mode of Action

The compound's biological effects are mediated through several mechanisms:

  • Enzyme Interaction : HHP has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism and the activation of various biochemical pathways.
  • Cell Signaling Modulation : It influences cell signaling pathways and gene expression, particularly those involved in oxidative stress responses.
  • Metabolic Effects : HHP alters the activity of metabolic enzymes, leading to changes in the levels of various metabolites within cells.

Pharmacokinetics

HHP exhibits unique pharmacokinetic properties due to its structure:

  • Absorption : The compound is lipophilic, allowing it to easily penetrate cellular membranes.
  • Metabolism : In laboratory studies, HHP undergoes metabolic transformations that can lead to various hydroxylated and oxidized derivatives. For instance, it can be oxidized to form hydroxypyrene or pyrenequinone under specific conditions .
  • Excretion : The metabolites are primarily excreted through bile rather than urine .

Anticancer Properties

Research has indicated that HHP and its derivatives may possess anticancer properties. Studies have shown that certain hydrogenated PAHs can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.

Antimicrobial Activity

The potential antimicrobial activity of HHP has also been explored. Derivatives of HHP have demonstrated inhibitory effects against various bacterial strains in vitro. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

  • Cell Line Studies : In vitro studies using human liver carcinoma cells (HepG2) showed that exposure to HHP resulted in significant alterations in gene expression related to oxidative stress response pathways. Specifically, genes involved in antioxidant defense mechanisms were upregulated following treatment with HHP.
  • Animal Models : In a rodent model, administration of HHP led to observable changes in liver enzyme activity indicative of altered metabolic processing. The study highlighted the compound's potential as a modulator of hepatic function and its implications for drug metabolism .

Comparative Analysis

To better understand the biological activity of HHP, it is useful to compare it with similar compounds:

CompoundMolecular FormulaKey Biological Activity
This compoundC16H16C_{16}H_{16}Anticancer and antimicrobial properties
4-Nitro-1,2,3,6,7,8-HexahydropyreneC16H15NC_{16}H_{15}NInteracts with cytochrome P450 enzymes
9-MethylanthraceneC15H12C_{15}H_{12}Exhibits lower reactivity compared to HHP
4-Fluoro-1,2,3,6,7,8-HexahydropyreneC16H15FC_{16}H_{15}FAltered reactivity due to fluorine substitution

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the thermodynamic properties of 1,2,3,6,7,8-Hexahydropyrene?

Researchers should employ a combination of combustion calorimetry (for enthalpy of formation), adiabatic heat-capacity calorimetry (for phase transitions and heat capacity), vibrating-tube densitometry (for liquid density), and comparative ebulliometry (for vapor pressure). These methods provide complementary data to calculate ideal-gas thermodynamic properties, such as entropy and Gibbs energy .

Q. How can impurities like this compound (HHPy) be removed during pyrene hydrogenation?

Post-reaction purification typically involves column chromatography using Florisil, silica, or alumina. Diacetylation of the crude product followed by fractional precipitation is also effective in isolating HHPy impurities. Catalyst quality and reaction conditions (e.g., hydrogen pressure, temperature) significantly influence impurity formation .

Q. What are the key considerations for measuring heat capacity in liquid and solid phases of this compound?

Use adiabatic calorimetry to ensure minimal heat leakage. For liquid-phase measurements, equilibrium is typically achieved within 1 hour. For solid phases, cooling rates must be controlled (e.g., ~4.5 mK/s) to initiate crystallization. Phase-dependent thermal inertia requires extended stabilization times near transition temperatures (e.g., 72 hours at 377 K) .

Q. How should researchers validate the purity of synthesized this compound?

Perform comparative ebulliometry to assess boiling-condensation temperature differences (ΔT < 0.1 K indicates high purity). Additional techniques include differential scanning calorimetry (DSC) for phase behavior analysis and gas chromatography-mass spectrometry (GC-MS) for trace impurity detection .

Advanced Research Questions

Q. How can gas-imperfection corrections be applied to entropy and enthalpy calculations for this compound?

Gas-imperfection corrections for entropy derive from temperature-dependent virial coefficients (Equation 19), while enthalpy corrections use direct empirical adjustments (Equation 20). Uncertainties (±10% of calculated corrections) arise from estimated temperature derivatives of virial coefficients. These corrections refine ideal-gas property tables .

Q. What methodologies address discrepancies in phase transition times during thermal analysis of this compound?

Phase transition kinetics depend on sample history and thermal gradients. For example, cooling from the liquid phase to 377 K induces rapid cr(II)→cr(I) transitions (~8 hours), while near-triple-point temperatures (385 K) require >72 hours. Replicate experiments under adiabatic conditions with 10–20% liquid content improve reproducibility .

Q. How are sublimation pressures calculated for this compound using third-law methods?

The third-law approach integrates ideal-gas thermodynamic functions (Table 14) and crystalline-phase data (Table 13). Sublimation pressures (380 K to triple-point) are derived from:

ln(p/p)=ΔsubG/RT\ln(p/p^\circ) = -\Delta_{\text{sub}}G^\circ / RT

where ΔsubG\Delta_{\text{sub}}G^\circ is the Gibbs energy of sublimation. Experimental uncertainties include ±0.03 K in transition temperatures and ±10% in gas-imperfection terms .

Q. What strategies resolve data contradictions in combustion calorimetry for enthalpy of formation measurements?

Address discrepancies by cross-validating results with adiabatic calorimetry and vapor-pressure data. For example, standard molar energy of combustion (ΔcU\Delta_cU^\circ) values (Table 4) must align with CODATA-referenced enthalpies for CO₂(g) (−393.51 kJ/mol) and H₂O(l) (−285.83 kJ/mol). Outliers may indicate incomplete combustion or sample decomposition .

Q. How do researchers model heat capacity vs. temperature curves for this compound across phase transitions?

Fit experimental data (e.g., Figure 3) using regression polynomials that account for discontinuities at phase boundaries (e.g., 377 K for cr(II)→cr(I)). Correct for nonlinearity in Csat,mC_{\text{sat},m} (saturated molar heat capacity) near transition points and validate with vibrating-tube densitometry .

Q. Methodological Notes

  • Data Sources : Prioritize peer-reviewed thermodynamic studies , synthesis protocols , and EPA-validated chemical databases .
  • Uncertainty Management : Report uncertainties as ±1 standard deviation, excluding elemental property errors (e.g., JANAF tables for hydrogen) .
  • Experimental Design : Control cooling rates (±0.1 mK/s) and purity (>99.5%) to minimize kinetic artifacts in phase studies .

Properties

IUPAC Name

1,2,3,6,7,8-hexahydropyrene
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InChI

InChI=1S/C16H16/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h7-10H,1-6H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MBAIEZXRGAOPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC2=C3C(=CC=C4C3=C(CCC4)C=C2)C1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H16
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DSSTOX Substance ID

DTXSID60169541
Record name 1,2,3,6,7,8-Hexahydropyrene
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Molecular Weight

208.30 g/mol
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Physical Description

Beige crystalline solid; [Aldrich MSDS]
Record name 1,2,3,6,7,8-Hexahydropyrene
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CAS No.

1732-13-4
Record name 1,2,3,6,7,8-Hexahydropyrene
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1,2,3,6,7,8-Hexahydropyrene
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1,2,3,6,7,8-Hexahydropyrene
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1,2,3,6,7,8-Hexahydropyrene
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1,2,3,6,7,8-Hexahydropyrene
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1,2,3,6,7,8-Hexahydropyrene
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1,2,3,6,7,8-Hexahydropyrene

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